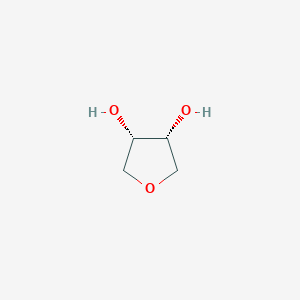

cis-Tetrahydrofuran-3,4-diol

Übersicht

Beschreibung

1,4-Anhydroerythritol is a cyclic vicinal diol. 1,4-Anhydroerythritol undergoes hydrodeoxygenation over tungsten oxide-palladium catalysts to yield 3-hydroxytetrahydrofuran.

Wirkmechanismus

Target of Action

The primary target of 1,4-Anhydroerythritol is the production of 1,3-butanediol . This compound acts as a precursor in the synthesis of 1,3-butanediol, a valuable chemical used in the production of various industrial products .

Mode of Action

1,4-Anhydroerythritol undergoes a process called hydrogenolysis over a tungsten-modified platinum on silica catalyst . The reaction proceeds by ring opening hydrogenolysis of 1,4-Anhydroerythritol followed by selective removal of secondary OH groups in 1,2,3-butanetriol .

Biochemical Pathways

The biochemical pathway involved in the action of 1,4-Anhydroerythritol is the hydrogenolysis of the compound to produce 1,3-butanediol . This process involves the breaking of the ring structure of 1,4-Anhydroerythritol and the removal of secondary OH groups .

Pharmacokinetics

The compound’s conversion to 1,3-butanediol suggests that it may be rapidly metabolized in the presence of the appropriate catalyst .

Result of Action

The result of the action of 1,4-Anhydroerythritol is the production of 1,3-butanediol . This compound is valuable in various industrial applications, including the production of solvents, plasticizers, and resins .

Action Environment

The action of 1,4-Anhydroerythritol is influenced by the presence of a tungsten-modified platinum on silica catalyst . The efficiency of the reaction is closely correlated with the properties of the catalyst . Environmental factors such as temperature and pressure may also influence the efficacy and stability of the compound’s action .

Biochemische Analyse

Biochemical Properties

1,4-Anhydroerythritol interacts with various enzymes and biomolecules in biochemical reactions. It undergoes hydrodeoxygenation over tungsten oxide-palladium catalysts . The nature of these interactions is primarily chemical, involving the breaking and forming of bonds.

Molecular Mechanism

The molecular mechanism of 1,4-Anhydroerythritol involves its conversion to other compounds through chemical reactions. For example, it undergoes hydrodeoxygenation over tungsten oxide-palladium catalysts to yield 3-hydroxytetrahydrofuran . This process involves binding interactions with the catalysts and changes in the compound’s structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Anhydroerythritol can change over time. For instance, it can be converted to 1,4-butanediol . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

1,4-Anhydroerythritol is involved in several metabolic pathways. It can be converted to 1,4-butanediol and 3-hydroxytetrahydrofuran . These conversions involve interactions with various enzymes and cofactors.

Biologische Aktivität

Introduction

Cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a cyclic organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and hydroxyl groups at the 3 and 4 positions. This configuration not only influences its chemical reactivity but also underpins its biological activities, making it a subject of significant interest in medicinal chemistry and biochemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : Research indicates that this compound acts as an antioxidant, potentially mitigating oxidative stress in biological systems. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

- Enzyme Interaction : The compound interacts with various enzymes, influencing biochemical pathways. For instance, it has been shown to undergo hydrodeoxygenation reactions over specific catalysts, leading to the formation of other biologically relevant compounds.

- Potential Medicinal Applications : Its structural features allow it to serve as a building block in synthesizing more complex molecules with potential pharmaceutical applications. Studies have explored its use in creating new protective groups for nucleosides, highlighting its versatility in drug development .

Synthesis Methods

This compound can be synthesized through various methods:

- Chemical Synthesis : Traditional organic synthesis techniques can yield this compound from simpler precursors.

- Biochemical Pathways : It can also be produced via enzymatic processes that leverage the specificity of enzymes to facilitate the formation of this diol from other substrates.

Case Study 1: Antioxidant Properties

A study examining the antioxidant capacity of this compound revealed that it effectively scavenges free radicals. This activity suggests potential applications in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Case Study 2: Enzymatic Reactions

In another investigation focused on enzyme interactions, researchers utilized computational models to study the acyl migration mechanisms involving this compound. The findings indicated that the compound could serve as a model system for understanding similar biochemical processes in nucleic acids .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran | Cyclic ether | Lacks hydroxyl groups; more stable but less reactive |

| 1,2-Dihydroxybutane | Linear diol | Different connectivity; less cyclic stability |

| Glycerol | Triol | Contains three hydroxyl groups; more hydrophilic |

| 1,4-Dihydroxybutane | Linear diol | Similar functional groups but lacks cyclic structure |

This compound's unique cyclic structure combined with its specific hydroxyl positioning distinguishes it from these similar compounds. Its reactivity patterns and biological activities are influenced by these structural features.

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

cis-Tetrahydrofuran-3,4-diol is extensively used as a building block in organic synthesis:

- Polymer Chemistry : It serves as an intermediate in the synthesis of polyesters and polyethers. Its unique hydroxyl configuration enhances the mechanical properties of polymers, leading to harder materials .

- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of various bioactive molecules, including selective adenosine A2a receptor antagonists. Its structure allows for efficient incorporation into nucleoside derivatives .

Medicinal Chemistry Applications

The biological activities of this compound make it an important compound in medicinal research:

- Therapeutic Potential : Studies have indicated that derivatives of this compound exhibit potential therapeutic properties. For instance, compounds derived from this molecule have been investigated for their roles in biochemical pathways and as precursors to pharmaceuticals .

- Drug Development : The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its unique structure can be modified to enhance selectivity and efficacy against specific diseases .

Industrial Applications

In industrial contexts, this compound is applied in the production of specialty chemicals:

- Coatings and Adhesives : Due to its reactivity and ability to form strong bonds, it is used in developing coatings that prevent gas hydrate formation in pipelines .

- Production of Fine Chemicals : Its versatility allows it to be used in synthesizing fine chemicals with unique properties suitable for various industrial applications .

Case Study 1: Inhibition of Tetrahydrofuran Hydrate Formation

A study explored the modification of glass surfaces with glycerol derivatives to inhibit tetrahydrofuran hydrate formation. The results demonstrated that surfaces modified with this compound significantly reduced hydrate formation compared to untreated surfaces. This application highlights its potential in preventing operational issues in gas transport systems .

Case Study 2: Synthesis of Bioactive Compounds

Research involving the synthesis of selective adenosine A2a receptor antagonists using this compound demonstrated its effectiveness as a precursor in drug design. The study showed that modifying the diol structure could enhance receptor selectivity and improve therapeutic outcomes .

Eigenschaften

IUPAC Name |

(3R,4S)-oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318325 | |

| Record name | Erythritan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-64-9 | |

| Record name | Erythritan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Its molecular formula is C4H8O3 and its molecular weight is 104.10 g/mol. []

A: Researchers have characterized 1,4-anhydroerythritol using various spectroscopic techniques. * NMR Spectroscopy: Multinuclear NMR spectroscopy, including 1H, 13C, and 29Si NMR, has been used extensively to analyze its structure, conformation, and interactions with other molecules. For example, 13C NMR helps determine the degree of branching in hyperbranched carbohydrate polymers synthesized from 1,4-anhydroerythritol. [] 29Si NMR provides insights into the structure of aqueous pentaoxo silicon complexes formed with 1,4-anhydroerythritol. [, ]* Millimeter Wave Spectroscopy: This technique was used to study the rotational spectrum of 1,4-anhydroerythritol in the gas phase, providing valuable information about its lowest energy conformer and its potential relevance for astrochemical observation. []

A: Yes, 1,4-anhydroerythritol demonstrates stability across a range of conditions. Research highlights its use in various chemical reactions, including hydrogenolysis, deoxydehydration, and polymerization, where it undergoes transformations without significant degradation. [, , , , , ]

A:

Polymers: 1,4-Anhydroerythritol serves as a monomer for synthesizing hyperbranched carbohydrate polymers, potentially useful in various applications due to their unique properties. []* Liquid Crystalline Polyesters: It acts as a diol component in synthesizing liquid crystalline polyesters, which find applications in advanced materials. []* Epoxy Resins:* 1,4-Anhydroerythritol has been investigated as a building block for epoxy resins, broadening its potential applications in materials science. [, ]

A: 1,4-Anhydroerythritol acts as a substrate in various catalytic reactions, primarily focusing on deoxygenation strategies for biomass valorization. []

A: * Deoxydehydration (DODH): This reaction, often catalyzed by supported rhenium or molybdenum oxides, converts 1,4-anhydroerythritol to 2,5-dihydrofuran. [, ]* Hydrogenolysis: This reaction, employing catalysts like Pt–WOx/SiO2 or Rh-MoOx/SiO2, can selectively cleave C-O bonds in 1,4-anhydroerythritol to produce various valuable chemicals: * 1,3-Butanediol: Achieved through ring-opening hydrogenolysis followed by selective deoxygenation. [] * 1,4-Butanediol: Obtained through a multi-step process involving 2,5-dihydrofuran as an intermediate. [, , ] * 2-Butanol: Formed by selective hydrogenolysis over a molybdenum oxide-modified rhodium catalyst. [] * 3-Hydroxytetrahydrofuran: Selectively produced using a tungsten oxide-palladium catalyst. [] * Simultaneous Hydrodeoxygenation (HDO): Using a ReOx-Pd/CeO2 catalyst, 1,4-anhydroerythritol can be converted to tetrahydrofuran with high yield. [, ]

A: The catalyst composition significantly impacts reaction selectivity. For instance:* ReOx-Au/CeO2 promotes DODH to 2,5-dihydrofuran. []* Pt–WOx/SiO2 favors 1,3-butanediol production. []* Rh-MoOx/SiO2 shows high selectivity towards 2-butanol. []

ANone: Yes, computational chemistry plays a significant role in understanding 1,4-anhydroerythritol's properties and reactivity.

A: * Mechanistic Studies: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the deoxydehydration of 1,4-anhydroerythritol over TiO2-supported ReOx and MoOx catalysts. [] They also provide insights into the selective hydrodeoxygenation of cyclic vicinal diols like 1,4-anhydroerythritol over tungsten oxide-palladium catalysts. []* Conformational Analysis: DFT calculations are used alongside experimental techniques like millimeter wave spectroscopy to determine the lowest energy conformer of 1,4-anhydroerythritol. [] * Acyl Migration Studies: DFT studies have investigated the mechanism of acyl migration between vicinal OH groups in monoformylated 1,4-anhydroerythritol as a model system for similar processes in biological molecules. []* Structure and Bonding Analysis: DFT calculations, along with natural bond orbital (NBO) theory, have been employed to study the structure and bonding in cyclic selenites derived from 1,4-anhydroerythritol and other diols. []

ANone: Yes, researchers have investigated the impact of structural modifications on the reactivity and properties of 1,4-anhydroerythritol.

A: * Acylation: Monoacylated derivatives of 1,4-anhydroerythritol exhibit interesting properties, such as the ability to undergo crystallization-induced deracemization. This finding has potential applications in asymmetric synthesis. [] * Tungsten Oxide Modification: Modifying rhodium catalysts with molybdenum oxide significantly enhances the selectivity and activity towards 2-butanol production from 1,4-anhydroerythritol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.